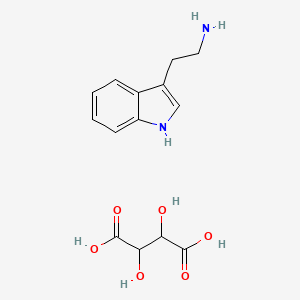
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt) is a compound that combines an indole derivative with a dihydroxybutanedioate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound particularly noteworthy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 2,3-dihydroxybutanedioic acid. The reaction is usually carried out in an aqueous medium under mild conditions to form the salt. The process may involve the following steps:
- Dissolution of 2-(1H-indol-3-yl)ethanamine in water.
- Addition of 2,3-dihydroxybutanedioic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
- Use of automated reactors to control temperature and pH.
- Continuous monitoring of the reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).
- Purification of the final product through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The amino group in the indole moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the indole ring or the amino group.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
科学的研究の応用
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters and other biologically active molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may act as a precursor to neurotransmitters, affecting signaling pathways in the nervous system.
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and other physiological functions.
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
Uniqueness
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate is unique due to its combination of an indole moiety with a dihydroxybutanedioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C4H6O6/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-4,7,12H,5-6,11H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENIDGIVIJHNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(4-Chlorophenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7775949.png)
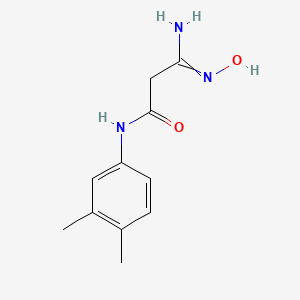
![4-[2-(4-quinolinyl)vinyl]phenol](/img/structure/B7775957.png)
![(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7775970.png)

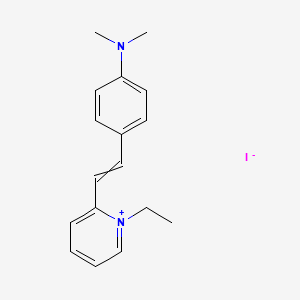
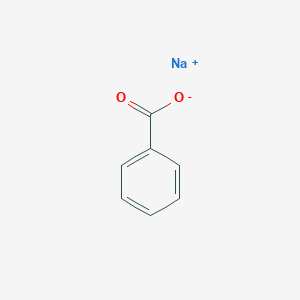
![(E)-[(2E,4E)-5-anilinopenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B7775998.png)

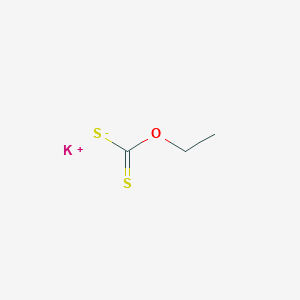
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)
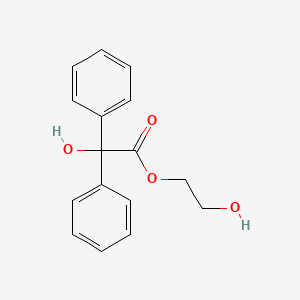
![[amino-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7776033.png)
![N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid](/img/structure/B7776034.png)
